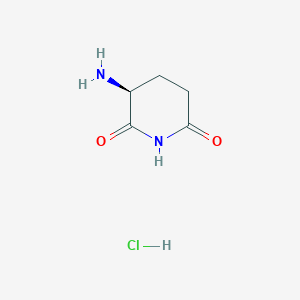

(S)-3-Amino-piperidine-2,6-dione hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-aminopiperidine-2,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPULGHBTPQLRH-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25181-50-4 | |

| Record name | (3S)-3-aminopiperidine-2,6-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of (S)-3-Amino-piperidine-2,6-dione: A Technical Guide to Cereblon-Mediated Protein Degradation

Abstract

(S)-3-Amino-piperidine-2,6-dione hydrochloride stands as a cornerstone in modern pharmacology, representing the fundamental pharmacophore of the influential class of drugs known as Immunomodulatory Imide Drugs (IMiDs) and Cereblon E3 Ligase Modulators (CELMoDs).[1][2][3] This technical guide provides an in-depth exploration of the core mechanism of action of this pivotal molecule. We will dissect its role as a molecular glue that commandeers the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of specific "neosubstrate" proteins. This document is intended for researchers, scientists, and drug development professionals, offering a detailed understanding of the biochemical pathways, experimental validation, and therapeutic applications stemming from this unique mechanism.

Introduction: The Glutarimide Moiety at the Heart of a Therapeutic Revolution

The unassuming (S)-3-Amino-piperidine-2,6-dione, a derivative of glutamic acid, is the central structural motif shared by thalidomide and its more potent and specific analogs, lenalidomide and pomalidomide.[4][][6] Initially synthesized as a simple building block, its profound biological activity was unveiled through the study of these clinically vital drugs.[2] The hydrochloride salt form of this compound enhances its stability and solubility, facilitating its use in synthesis and research.[7]

The therapeutic efficacy of drugs containing this glutarimide core, from treating multiple myeloma to their application in novel protein degradation technologies, hinges on a fascinating and powerful mechanism: the hijacking of the cellular ubiquitin-proteasome system.[8][9] This guide will illuminate this mechanism, from the initial binding event to the downstream cellular consequences.

The Core Mechanism: Molecular Hijacking of the CRL4^CRBN^ E3 Ubiquitin Ligase

The primary mechanism of action of (S)-3-Amino-piperidine-2,6-dione and its derivatives is the modulation of the CRL4^CRBN^ E3 ubiquitin ligase complex.[2][10] This multi-protein complex is a key component of the cell's machinery for protein homeostasis, responsible for tagging substrate proteins with ubiquitin, thereby marking them for degradation by the proteasome.[11]

The (S)-3-Amino-piperidine-2,6-dione moiety acts as a "molecular glue," binding directly to the Cereblon (CRBN) protein, which serves as the substrate receptor for the CRL4 complex.[12][13] This binding event induces a conformational change in the substrate-binding pocket of CRBN. This altered conformation creates a novel binding surface that has a high affinity for proteins not normally recognized by CRBN, termed "neosubstrates."[12][13]

The most well-characterized neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[14][15][16] The formation of this ternary complex (CRBN - molecular glue - neosubstrate) brings the neosubstrate into close proximity with the E2 ubiquitin-conjugating enzyme associated with the CRL4 complex. This proximity facilitates the efficient transfer of ubiquitin molecules to lysine residues on the surface of the neosubstrate.[8] The resulting polyubiquitinated IKZF1 and IKZF3 are then recognized and degraded by the 26S proteasome.[14][15]

Caption: CRBN-mediated targeted protein degradation workflow.

Downstream Cellular Consequences

The degradation of IKZF1 and IKZF3 has profound effects on cellular function, particularly in the context of multiple myeloma and immune cells:

-

Anti-Myeloma Activity: IKZF1 and IKZF3 are critical for the survival of multiple myeloma cells. Their degradation leads to the downregulation of key oncogenes like c-MYC and IRF4, ultimately inducing cell cycle arrest and apoptosis in malignant plasma cells.[14][15][17]

-

Immunomodulation: In T-cells, IKZF1 and IKZF3 act as transcriptional repressors of the Interleukin-2 (IL-2) gene. Their degradation derepresses IL-2 production, leading to T-cell activation and enhanced anti-tumor immunity.[15][16]

Role in Proteolysis Targeting Chimeras (PROTACs)

The potent and specific interaction between the (S)-3-Amino-piperidine-2,6-dione core and CRBN has been masterfully exploited in the development of Proteolysis Targeting Chimeras (PROTACs).[8][18] PROTACs are heterobifunctional molecules composed of:

-

A ligand that binds to a target protein of interest (POI).

-

A linker molecule.

-

An E3 ligase-binding ligand, frequently a derivative of (S)-3-Amino-piperidine-2,6-dione.[8][19]

These molecules act as a bridge, bringing the POI into proximity with the CRL4^CRBN^ complex, leading to the POI's ubiquitination and degradation.[18][20] This technology allows for the targeted degradation of proteins previously considered "undruggable."[12]

Caption: The PROTAC-mediated protein degradation cycle.

Experimental Validation Protocols

The mechanism of action of (S)-3-Amino-piperidine-2,6-dione and its derivatives can be validated through a series of biochemical and cell-based assays.

Cereblon Binding Assay

This assay confirms the direct interaction between the compound and the CRBN protein.

Protocol: Fluorescence Polarization (FP) Competitive Binding Assay [21][22]

-

Reagents: Purified recombinant CRBN protein, a fluorescently-labeled tracer (e.g., Cy5-labeled thalidomide), assay buffer, and the test compound (this compound).

-

Procedure:

-

Prepare a serial dilution of the test compound.

-

In a 96-well black plate, add the fluorescent tracer and the CRBN protein to each well.

-

Add the serially diluted test compound to the wells. Include a positive control (e.g., pomalidomide) and a negative control (vehicle).

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence polarization using a suitable plate reader.

-

-

Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent tracer by the test compound. The data is plotted as polarization versus compound concentration to determine the IC50 value.

| Compound | CRBN Binding IC50 (µM) |

| Pomalidomide | ~1.2 |

| Lenalidomide | ~1.5 |

| CC-220 | ~0.06 |

| (S)-3-Amino-piperidine-2,6-dione | Variable, serves as core |

Note: IC50 values can vary based on assay conditions. The value for the core molecule is dependent on the specific derivative.[23]

In Vitro Ubiquitination Assay

This assay demonstrates that the compound promotes the ubiquitination of the neosubstrate in a CRBN-dependent manner.

Protocol: Reconstituted E3 Ligase Assay [24][25]

-

Reagents: Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2G1), ubiquitin, ATP, recombinant CRL4^CRBN^ complex, recombinant neosubstrate (e.g., IKZF1), and the test compound.

-

Procedure:

-

Combine all reaction components in a microcentrifuge tube.

-

Add the test compound or vehicle control.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 60-90 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the reaction products by Western blotting using an anti-IKZF1 antibody.

-

-

Data Analysis: The appearance of higher molecular weight bands corresponding to polyubiquitinated IKZF1 in the presence of the compound confirms its activity.

Cellular Protein Degradation Assay

This assay validates that the compound leads to the degradation of the target neosubstrate in a cellular context.

Protocol: Western Blot Analysis of Protein Levels [26][27]

-

Cell Culture: Culture a relevant cell line (e.g., multiple myeloma cell line MM.1S) in appropriate media.

-

Procedure:

-

Seed cells in a multi-well plate.

-

Treat the cells with various concentrations of the test compound for a set time course (e.g., 4, 8, 24 hours).

-

Harvest the cells and prepare whole-cell lysates.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.[27]

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the target protein (IKZF1), a loading control (e.g., GAPDH or β-actin), and CRBN (to ensure its presence).

-

Incubate with appropriate secondary antibodies and visualize the bands using chemiluminescence.

-

-

Data Analysis: Quantify the band intensities using densitometry. A dose- and time-dependent decrease in the IKZF1 protein level relative to the loading control indicates compound-induced degradation. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be calculated.

Conclusion and Future Directions

This compound is more than just a chemical intermediate; it is the key that unlocks a powerful therapeutic mechanism. Its ability to modulate the CRBN E3 ligase complex has not only yielded life-saving drugs for hematological malignancies but has also paved the way for the revolutionary field of targeted protein degradation with PROTACs. The continued exploration of this mechanism, including the discovery of new neosubstrates and the development of novel CRBN-binding moieties, promises to expand the therapeutic landscape and offer new solutions for previously intractable diseases. The principles outlined in this guide provide a foundational understanding for researchers aiming to harness this elegant and potent biological process.

References

- CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents.

-

(S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - ResearchGate. Available at: [Link]

-

3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 | CID 134548 - PubChem. Available at: [Link]

- WO2021105334A1 - Piperidine-2, 6-dione derivatives which bind to cereblon, and methods of use thereof - Google Patents.

-

Trends in Neosubstrate Degradation by Cereblon-Based Molecular Glues and the Development of Novel Multiparameter Optimization Scores - PubMed. Available at: [Link]

-

Cereblon Binding Assay Kit - BPS Bioscience. Available at: [Link]

-

Immunomodulatory drugs downregulate IKZF1 leading to expansion of hematopoietic progenitors with concomitant block of megakaryocytic maturation - PMC - NIH. Available at: [Link]

-

Chemical structures of thalidomide, lenalidomide and pomalidomide. - ResearchGate. Available at: [Link]

-

Development of a Technique for Quantifying Protein Degradation | BioPharm International. Available at: [Link]

-

Methods for Quantitative Assessment of Protein Degradation - PubMed - NIH. Available at: [Link]

-

Analysis of Ubiquitin E3 Ligase Activity using selective polyubiquitin binding proteins - NIH. Available at: [Link]

-

Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. Available at: [Link]

-

Cereblon E3 ligase modulator - Wikipedia. Available at: [Link]

-

Lenalidomide induces degradation of IKZF1 and IKZF3 - labshome at Dana-Farber Cancer Institute. Available at: [Link]

-

Cullin-RING ligase BioE3 reveals molecular-glue-induced neosubstrates and rewiring of the endogenous Cereblon ubiquitome | bioRxiv. Available at: [Link]

-

Cereblon Binding Assay Kit, 79899 - Amsbio. Available at: [Link]

-

5 methods to quantify proteins - Abyntek Biopharma. Available at: [Link]

-

Pomalidomide | C13H11N3O4 | CID 134780 - PubChem - NIH. Available at: [Link]

-

Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing). Available at: [Link]

-

IKZF1/3 and CRL4CRBN E3 ubiquitin ligase mutations and resistance to immunomodulatory drugs in multiple myeloma | Haematologica. Available at: [Link]

- US10816544B2 - Methods for measuring small molecule affinity to cereblon - Google Patents.

-

Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC - NIH. Available at: [Link]

-

Lenalidomide induces degradation of IKZF1 and IKZF3 - ResearchGate. Available at: [Link]

-

Small Molecule Modulators of RING-Type E3 Ligases: MDM and Cullin Families as Targets. Available at: [Link]

-

Protein Degradation Methods | Biocompare: The Buyer's Guide for Life Scientists. Available at: [Link]

-

PROTACs revolutionize small molecule drugs - CAS.org. Available at: [Link]

-

Structural formulae of thalidomide, lenalidomide, and pomalidomide.... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Development of a Technique for Quantifying Protein Degradation - ResearchGate. Available at: [Link]

-

Cullin-RING ligase BioE3 reveals molecular-glue-induced neosubstrates and rewiring of the endogenous Cereblon ubiquitome - ResearchGate. Available at: [Link]

-

Immunomodulatory drugs target IKZF1-IRF4-MYC axis in primary effusion lymphoma in a cereblon-dependent manner and display synergistic cytotoxicity with BRD4 inhibitors - PubMed. Available at: [Link]

-

Assessing Different E3 Ligases for Small Molecule Induced Protein Ubiquitination and Degradation | Request PDF - ResearchGate. Available at: [Link]

-

(S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - NIH. Available at: [Link]

-

From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PubMed Central. Available at: [Link]

-

A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - NIH. Available at: [Link]

-

Lenalidomide | C13H13N3O3 | CID 216326 - PubChem - NIH. Available at: [Link]

-

Cereblon E3 Ligase Pathway (null) - Gosset. Available at: [Link]

-

Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 3. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gosset.ai [gosset.ai]

- 11. Small Molecule Modulators of RING-Type E3 Ligases: MDM and Cullin Families as Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trends in Neosubstrate Degradation by Cereblon-Based Molecular Glues and the Development of Novel Multiparameter Optimization Scores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Immunomodulatory drugs downregulate IKZF1 leading to expansion of hematopoietic progenitors with concomitant block of megakaryocytic maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. labs.dana-farber.org [labs.dana-farber.org]

- 16. researchgate.net [researchgate.net]

- 17. Immunomodulatory drugs target IKZF1-IRF4-MYC axis in primary effusion lymphoma in a cereblon-dependent manner and display synergistic cytotoxicity with BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PROTACs revolutionize small molecule drugs | CAS [cas.org]

- 20. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. amsbio.com [amsbio.com]

- 23. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 24. lifesensors.com [lifesensors.com]

- 25. Analysis of Ubiquitin E3 Ligase Activity using selective polyubiquitin binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 26. biopharminternational.com [biopharminternational.com]

- 27. abyntek.com [abyntek.com]

(S)-3-Amino-piperidine-2,6-dione Hydrochloride: A Linchpin in Targeted Protein Degradation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-3-Amino-piperidine-2,6-dione hydrochloride stands as a pivotal molecular scaffold in modern medicinal chemistry, primarily recognized as the cornerstone for the synthesis of Cereblon E3 Ligase Modulators (CELMoDs). While its intrinsic biological activity is limited, its true significance lies in its role as an indispensable building block for a class of therapeutics that has revolutionized the treatment of hematological malignancies. This technical guide provides an in-depth exploration of the biological importance of this compound, not as a standalone therapeutic, but as the core component that enables the potent and specific activity of drugs like lenalidomide and pomalidomide. We will delve into the mechanism of action of these derivatives, detailing their interaction with the Cereblon (CRBN) E3 ubiquitin ligase and the subsequent degradation of neosubstrate proteins. Furthermore, this guide offers detailed, field-proven protocols for the key experimental assays used to characterize the biological activity of CELMoDs, providing researchers with the necessary tools to advance their own drug discovery and development efforts.

Introduction: The Emergence of a Key Pharmacophore

This compound, a derivative of glutamic acid, is a chiral molecule whose importance is intrinsically linked to the history of the immunomodulatory drugs (IMiDs®). Initially identified as a key intermediate in the synthesis of thalidomide, its true potential was unlocked with the development of second-generation IMiDs, lenalidomide and pomalidomide.[1][2] These drugs have demonstrated remarkable efficacy in treating multiple myeloma and other B-cell malignancies.[3] The (S)-enantiomer of the 3-aminopiperidine-2,6-dione moiety has been identified as the critical component for the biological activity of these drugs.[4]

The hydrochloride salt of (S)-3-amino-piperidine-2,6-dione enhances its stability and solubility, making it a more practical starting material for chemical synthesis.[5] The synthesis of this crucial intermediate typically begins with L-glutamine, which undergoes protection, cyclization, and subsequent deprotection to yield the desired product.[6][7]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The therapeutic effects of CELMoDs derived from this compound are not due to direct inhibition of a molecular target in the classical sense. Instead, these molecules act as "molecular glues," redirecting the cell's own protein degradation machinery to eliminate specific disease-causing proteins.[8]

The CRL4CRBN E3 Ubiquitin Ligase Complex

The primary target of CELMoDs is Cereblon (CRBN), which functions as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4CRBN).[3] This complex plays a crucial role in the ubiquitin-proteasome system (UPS), which is responsible for the degradation of a vast array of cellular proteins, thereby maintaining cellular homeostasis. The CRL4CRBN complex specifically tags substrate proteins with ubiquitin, marking them for destruction by the proteasome.

Neosubstrate Recruitment and Degradation

In the absence of a CELMoD, the CRL4CRBN complex has its own set of native substrates. However, when a CELMoD, such as lenalidomide or pomalidomide, binds to CRBN, it alters the surface of the substrate-binding pocket. This induced conformational change creates a novel binding interface that has a high affinity for proteins not normally recognized by CRBN. These newly recognized proteins are termed "neosubstrates."[9]

For multiple myeloma, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[9][10][11] These proteins are essential for the survival and proliferation of myeloma cells.[3] By inducing the formation of a ternary complex between CRBN, the CELMoD, and IKZF1/3, the CRL4CRBN ligase is brought into close proximity to these transcription factors. This proximity allows for the efficient transfer of ubiquitin molecules to IKZF1 and IKZF3, leading to their polyubiquitination and subsequent degradation by the proteasome.[9] The depletion of IKZF1 and IKZF3 ultimately results in the death of the myeloma cells.[10]

Experimental Workflows for Characterizing CELMoD Activity

The evaluation of novel CELMoDs requires a suite of robust and reproducible assays to characterize their binding to CRBN, their ability to induce the degradation of target proteins, and their ultimate effect on cell viability.

Cereblon Binding Affinity: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Causality: Determining the binding affinity of a compound to CRBN is the foundational step in characterizing a potential CELMoD. A high binding affinity is a prerequisite for the subsequent recruitment of neosubstrates. The TR-FRET assay is a highly sensitive, homogeneous (no-wash) assay that is well-suited for high-throughput screening of compound libraries.[12][13][14]

Protocol: Competitive Binding TR-FRET Assay

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.

-

Recombinant His-tagged CRBN/DDB1 complex.

-

Terbium (Tb)-labeled anti-His antibody (donor fluorophore).

-

Fluorescently labeled thalidomide or lenalidomide tracer (acceptor fluorophore).

-

Test compounds serially diluted in DMSO, followed by a dilution in assay buffer to achieve the final desired concentrations (final DMSO concentration should be ≤1%).

-

-

Assay Procedure (384-well plate format):

-

Add 2 µL of serially diluted test compound or DMSO control to the appropriate wells.

-

Prepare a master mix containing the His-CRBN/DDB1 complex and the Tb-anti-His antibody. Add 4 µL of this master mix to each well.

-

Prepare a solution of the fluorescently labeled tracer. Add 4 µL of this solution to all wells.

-

Incubate the plate at room temperature for 60-180 minutes, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (for Tb donor) and 665 nm (for FRET signal).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Plot the TR-FRET ratio against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Sources

- 1. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy 3-Aminopiperidine-2,6-dione hydrochloride | 2686-86-4 [smolecule.com]

- 6. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]

- 7. 3-AMINO-PIPERIDINE-2,6-DIONE synthesis - chemicalbook [chemicalbook.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. beyondspringpharma.com [beyondspringpharma.com]

- 10. scispace.com [scispace.com]

- 11. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US10816544B2 - Methods for measuring small molecule affinity to cereblon - Google Patents [patents.google.com]

(S)-3-Amino-piperidine-2,6-dione hydrochloride binding affinity to Cereblon

An In-Depth Technical Guide to the Binding Affinity of (S)-3-Amino-piperidine-2,6-dione Moiety to Cereblon

Abstract

The interaction between small molecules and the Cereblon (CRBN) E3 ubiquitin ligase substrate receptor is a cornerstone of modern targeted protein degradation and molecular glue development. At the heart of the most successful immunomodulatory drugs (IMiDs) and a vast number of Proteolysis Targeting Chimeras (PROTACs) lies the (S)-3-amino-piperidine-2,6-dione, or glutarimide, moiety. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the binding interaction between this critical chemical scaffold and its target, Cereblon. We will delve into the structural basis of this interaction, the mechanism of action it enables, and a detailed examination of the principal biophysical methods employed to precisely quantify its binding affinity. This document is structured to provide not only procedural steps but also the expert rationale behind experimental design and data interpretation, ensuring a self-validating and trustworthy resource for the scientific community.

Introduction: The Players and the Paradigm

The ability to hijack the cell's native protein disposal machinery, the Ubiquitin-Proteasome System (UPS), has revolutionized therapeutic development.[1] Central to this strategy is the recruitment of an E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation.[2]

(S)-3-Amino-piperidine-2,6-dione: The Essential "Warhead"

(S)-3-Amino-piperidine-2,6-dione hydrochloride is a chiral molecule featuring a six-membered piperidine ring with two ketone groups and an amino group in the S-configuration at the chiral center.[3] While a crucial building block in chemical synthesis[3][4], its profound significance lies in it being the core structural motif of IMiDs like thalidomide, lenalidomide, and pomalidomide.[5][6] This glutarimide ring is the "warhead" that directly docks into a specific binding pocket on the Cereblon protein.[7] For the purposes of this guide, while we focus on the core moiety, we will draw upon the extensive quantitative data available for its most well-characterized derivatives—pomalidomide and lenalidomide—to illustrate the principles of its binding affinity.

The hydrochloride salt form enhances the compound's stability and solubility, properties critical for experimental handling and formulation.[3]

Cereblon (CRBN): The E3 Ligase Substrate Receptor

Cereblon is the substrate recognition component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[2][8][9] This multi-protein machine consists of the scaffold protein Cullin 4 (CUL4A/B), the RING-box protein 1 (RBX1), DNA damage-binding protein 1 (DDB1), and CRBN itself.[10] In its native state, CRL4^CRBN^ targets specific endogenous proteins for degradation to maintain cellular homeostasis.[6][8] The discovery that IMiDs bind directly to CRBN revealed that this interaction alters the ligase's substrate specificity, transforming the drug into a "molecular glue."[6][11][12]

Mechanism of Interaction: The Molecular Glue Phenomenon

The binding of the glutarimide moiety to CRBN is not a simple inhibitory event. Instead, it creates a novel protein-protein interaction surface on CRBN, enabling the recruitment of proteins that are not endogenous substrates, termed "neosubstrates."[9][12]

The process unfolds as follows:

-

Binding: The glutarimide ring of the ligand settles into a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN.[7] Key interactions, including hydrogen bonds, stabilize this binding.[13]

-

Conformational Change: Ligand binding induces a conformational change in a surface loop of CRBN, creating a new, composite interface.[14]

-

Neosubstrate Recruitment: This new surface has a high affinity for specific neosubstrates, most notably the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[11][15]

-

Ternary Complex Formation: The result is a stable ternary complex: CRBN-Ligand-Neosubstrate.

-

Ubiquitination & Degradation: The proximity of the neosubstrate to the E2-conjugating enzyme associated with the CRL4^CRBN^ complex leads to its polyubiquitination and subsequent degradation by the 26S proteasome.[2]

This mechanism is the basis for the anti-myeloma activity of drugs like lenalidomide and pomalidomide and is the foundational principle for thousands of CRBN-recruiting PROTACs.[2][5][11]

Quantifying Binding Affinity: A Guide to Biophysical Assays

Determining the binding affinity (typically expressed as the dissociation constant, Kd) is paramount for understanding structure-activity relationships (SAR) and optimizing drug candidates. Several biophysical techniques are routinely employed for this purpose.[][17]

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[18][19] By titrating the ligand into a solution containing the protein, a binding isotherm is generated, from which the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) can be directly determined.[20] The entropy (ΔS) can then be calculated, providing a complete thermodynamic profile of the interaction.[19]

Expertise & Causality: ITC is considered the "gold standard" because it is a label-free, in-solution technique that measures the interaction directly.[19] It provides not just affinity but the thermodynamic drivers of the interaction (enthalpic vs. entropic), which is invaluable for rational drug design. A researcher chooses ITC to obtain the most comprehensive thermodynamic data in a single experiment.[18]

Experimental Protocol: ITC for CRBN-Ligand Binding

-

Sample Preparation:

-

Protein: Recombinant human CRBN, often in a complex with DDB1 for enhanced stability and solubility, is expressed and purified.[21] A typical concentration is 10-20 µM.

-

Ligand: (S)-3-amino-piperidine-2,6-dione derivative (e.g., pomalidomide) is dissolved in the same buffer as the protein. A typical concentration is 100-200 µM (approximately 10-fold higher than the protein).

-

Buffer Matching (Critical): Both protein and ligand solutions must be in an identical, extensively dialyzed buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Mismatched buffers will generate large heats of dilution, obscuring the binding signal.

-

-

Instrument Setup:

-

Thoroughly clean the ITC instrument (e.g., Malvern MicroCal PEAQ-ITC) sample and reference cells.

-

Load the reference cell with the dialysis buffer.

-

Load the sample cell (approx. 300 µL) with the CRBN/DDB1 protein solution.

-

Load the injection syringe (approx. 40-60 µL) with the ligand solution.

-

Equilibrate the system to the desired temperature (typically 25 °C).

-

-

Titration Experiment:

-

Perform an initial small injection (e.g., 0.4 µL) to remove air from the syringe and assess initial equilibration, which is typically discarded from the final analysis.

-

Execute a series of 18-20 subsequent injections (e.g., 2 µL each) at 150-second intervals to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the peaks in the raw thermogram to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) using the instrument's software to determine Kd, n, and ΔH.

-

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip.[][22] One binding partner (the "ligand," which in SPR terminology is the immobilized molecule, e.g., CRBN) is immobilized on the chip, and the other (the "analyte," e.g., pomalidomide) is flowed over the surface. Binding increases the mass on the surface, causing a measurable change in the refractive index, reported in Resonance Units (RU).[23]

Expertise & Causality: The primary advantage of SPR is its ability to measure real-time binding kinetics, providing both the association rate constant (kon) and the dissociation rate constant (koff).[23][24] The equilibrium dissociation constant (Kd) can be calculated from the ratio of these rates (koff/kon). Researchers choose SPR when understanding the kinetics of binding—how fast a compound binds and how long it stays bound (residence time)—is critical for optimizing drug efficacy.[25]

Experimental Protocol: SPR for CRBN-Ligand Binding

-

Protein Immobilization:

-

Select a sensor chip (e.g., Biacore CM5 chip). Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

-

Immobilize purified, biotinylated CRBN/DDB1 complex onto a streptavidin-coated chip or use amine coupling for non-biotinylated protein. Aim for a low to moderate immobilization density (e.g., 2000-4000 RU) to minimize mass transport limitations.

-

Deactivate any remaining active esters with ethanolamine. A reference channel should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.

-

-

Analyte Preparation:

-

Prepare a dilution series of the ligand (e.g., pomalidomide) in running buffer (e.g., HBS-EP+). Concentrations should bracket the expected Kd (e.g., from 10 nM to 10 µM). Include several buffer-only injections (blanks) for double referencing.

-

-

Binding Measurement (Kinetics/Affinity Analysis):

-

Inject the ligand dilutions over the reference and protein-coated channels at a constant flow rate (e.g., 30 µL/min).

-

Association Phase: Monitor the RU signal as the ligand flows over the chip and binds to CRBN.

-

Dissociation Phase: After the injection, flow running buffer over the chip and monitor the decrease in RU as the ligand dissociates.

-

Regeneration: If necessary, inject a regeneration solution (e.g., a short pulse of mild acid or base) to remove all bound analyte before the next injection. The stability of the CRBN surface to regeneration must be confirmed.[26]

-

-

Data Analysis:

-

Subtract the reference channel signal and the blank injection signal from the active channel data ("double referencing").

-

Globally fit the resulting sensorgrams from the entire concentration series to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

-

This fitting process yields the kon, koff, and Kd values.

-

Fluorescence Polarization (FP)

Principle: FP is a competitive binding assay that measures the rotational mobility of a fluorescently labeled molecule (a "probe").[27][28] A small, fluorescently labeled CRBN ligand (e.g., Cy5-thalidomide) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to the much larger CRBN protein, its tumbling slows dramatically, leading to high polarization. Unlabeled test compounds compete with the fluorescent probe for binding to CRBN, displacing it and causing a decrease in polarization.[29]

Expertise & Causality: FP is a homogenous, high-throughput method ideal for screening large compound libraries to identify initial hits.[27] Its primary output is an IC50 value (the concentration of test compound that displaces 50% of the probe), which can be converted to an inhibition constant (Ki). A researcher chooses FP for its scalability and speed in primary screening campaigns.

Experimental Protocol: Competitive FP for CRBN Binding

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

CRBN/DDB1: Dilute to a working concentration (e.g., 20-100 nM, to be optimized).

-

Fluorescent Probe: Dilute a fluorescently labeled thalidomide analog (e.g., Cy5-Thalidomide or BODIPY-Thalidomide) to a low nanomolar concentration (e.g., 5-10 nM).[29][30][31]

-

Test Compound: Prepare a serial dilution of the test ligand (e.g., pomalidomide) in assay buffer.

-

-

Assay Procedure (96- or 384-well plate):

-

Add CRBN/DDB1 protein and the fluorescent probe to all wells.

-

Add the serially diluted test compound to the "Test" wells.

-

Add a known CRBN binder (e.g., unlabeled thalidomide) to "Positive Control" wells (for maximum displacement).

-

Add buffer/DMSO to "Negative Control" wells (for maximum signal).

-

Incubate the plate at room temperature for 1-2 hours, protected from light, to reach binding equilibrium.[29]

-

-

Measurement and Analysis:

-

Read the fluorescence polarization (in milli-polarization units, mP) on a plate reader equipped with appropriate filters for the fluorophore.

-

Plot the mP values against the logarithm of the test compound concentration.

-

Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.

-

Summary of Quantitative Binding Data

The binding affinity of the glutarimide moiety is modulated by the rest of the molecular structure. Data from well-characterized IMiDs provide a valuable reference for the affinity range achievable.

| Compound | Assay Method | Affinity Constant | Source |

| Thalidomide | FP | IC50: 347.2 nM | [30] |

| Thalidomide | ITC | Kd: ~250 nM | [32] |

| Lenalidomide | FP | IC50: 268.6 nM | [30] |

| Lenalidomide | ITC | Kd: ~178 nM | [32] |

| Pomalidomide | FP | IC50: 153.9 nM | [30] |

| Pomalidomide | ITC | Kd: ~157 nM | [32] |

| Pomalidomide | TR-FRET | IC50: 6.4 nM | [31] |

Note: IC50 values are dependent on assay conditions (e.g., probe concentration), while Kd is an intrinsic constant. Different assay technologies, such as the highly sensitive TR-FRET assay, can yield different apparent affinity values.[31]

Conclusion

The (S)-3-amino-piperidine-2,6-dione moiety is a privileged scaffold in modern pharmacology, serving as the essential anchor for engaging the Cereblon E3 ligase. Understanding and accurately quantifying its binding affinity is a critical step in the design of novel molecular glues and PROTACs. This guide has detailed the mechanistic basis of the CRBN-ligand interaction and provided a comprehensive overview of the key biophysical techniques used for its characterization. By explaining the causality behind experimental choices and providing robust, step-by-step protocols for ITC, SPR, and FP, we aim to equip researchers with the knowledge to confidently select the appropriate assay, generate high-quality data, and accelerate the development of next-generation therapeutics that leverage the power of targeted protein degradation.

References

-

Benchchem. This compound | 25181-50-4.

-

Steinebach, C., et al. (2023). Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? International Journal of Molecular Sciences.

-

BPS Bioscience. Cereblon Binding Assay Kit (FP).

-

Benchchem. (2025). The Role of Cereblon E3 Ligase in PROTAC-Mediated Degradation: An In-depth Technical Guide. Benchchem Technical Guide.

-

Nordic Biosite. Cereblon Binding Assay Kit.

-

Asatsuma-Okumura, T., et al. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews.

-

Ishaq, M., et al. (2024). Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects through CRBN-based small molecules. ResearchGate.

-

Fischer, E.S., et al. (2014). Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature.

-

Steinebach, C., et al. (2018). Homo-PROTACs for the Chemical Knockdown of Cereblon. ACS Chemical Biology.

-

BPS Bioscience. Data Sheet - Cereblon Binding Assay Kit.

-

Gosset. (2025). Cereblon E3 Ligase Pathway.

-

Słabicki, M., et al. (2016). Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon. ResearchGate.

-

Steinebach, C., et al. (2019). Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs. Journal of Visualized Experiments.

-

Lu, G., et al. (2014). The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins. Science.

-

Hideshima, T., & Anderson, K.C. (2014). Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide. Journal of Cancer Science and Therapy.

-

BOC Sciences. Biophysical Assays | Protein Interaction Analysis.

-

ResearchGate. Molecular mechanism of action of cereblon E3 ligase modulators in multiple myeloma.

-

Steinebach, C., et al. (2023). (PDF) Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? ResearchGate.

-

Renaud, J., et al. (2016). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology.

-

Reaction Biology. Cereblon Binding Assay Service.

-

Roy, M.J., et al. (2020). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology.

-

Benchchem. A Comparative Guide to Isothermal Titration Calorimetry for Pomalidomide-C7-NH2 and CRBN Binding.

-

Gosset. (2025). CRL4–cereblon E3 ubiquitin ligase complex (CRL4(CRBN)).

-

Kim, H., et al. (2021). NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon. Journal of the Korean Chemical Society.

-

van der Watt, P.J., et al. (2021). Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. Cancers.

-

Gandhi, A.K., et al. (2014). Lenalidomide and pomalidomide reprogram the CRBN E3 ubiquitin ligase to target IKZF1 and IKZF3. ResearchGate.

-

Watson, E.R., et al. (2022). Cereblon~DDB1 bound to Pomalidomide. RCSB PDB.

-

Chen, Y., et al. (2021). Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay. Journal of Medicinal Chemistry.

-

Roy, M.J., et al. (2020). Protein Ligand Interactions Using Surface Plasmon Resonance. PubMed.

-

Fischer, E.S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature.

-

Sharma, S., et al. (2024). Surface Plasmon Resonance-Based Characterization of PROTAC-Induced Ternary Complexes Involving CDK2 and CRBN-DDB1. International Journal of Pharmaceutical Sciences Review and Research.

-

Roy, M.J., et al. (2020). Protein Ligand Interactions Using Surface Plasmon Resonance. ResearchGate.

-

FindLight. (2023). Four Gold Standards for Measuring Ligand-Binding Affinity.

-

Pintro, A., & Bolzan, A. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega.

-

Gifford Bioscience. About Ligand Binding Assays.

-

BOC Sciences. (S)-3-Amino-piperidine-2,6-dione - CAS 29883-25-8.

-

ChemicalBook. 3-AMINO-PIPERIDINE-2,6-DIONE synthesis.

-

Google Patents. (2019). CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.

-

Peak Proteins. Production Of Active Cereblon And Analysis By SPR.

-

PubChem. 3-Aminopiperidine-2,6-dione hydrochloride.

-

European Patent Office. (2018). EP 3623366 A1 - NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF.

-

LGC Standards. 3-Aminopiperidine-2,6-dione Hydrochloride.

-

Apollo Scientific. This compound.

-

Wang, W., et al. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. ResearchGate.

-

Velazquez-Campoy, A., et al. (2004). Isothermal titration calorimetry for studying protein-ligand interactions. Current Protocols in Protein Science.

-

MOSBRI. ITC: Isothermal Titration Calorimetry.

-

Malvern Panalytical. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.

-

Pierce, M.M., et al. (1999). Isothermal Titration Calorimetry of Protein-Protein Interactions. Methods.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 3-AMINO-PIPERIDINE-2,6-DIONE synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. gosset.ai [gosset.ai]

- 7. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]

- 10. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 12. gosset.ai [gosset.ai]

- 13. researchgate.net [researchgate.net]

- 14. rcsb.org [rcsb.org]

- 15. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 20. ITC: Isothermal Titration Calorimetry – MOSBRI.eu [mosbri.eu]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 26. Production Of Active Cereblon And Analysis By SPR | Peak Proteins [peakproteins.com]

- 27. bpsbioscience.com [bpsbioscience.com]

- 28. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]

- 29. bpsbioscience.com [bpsbioscience.com]

- 30. reactionbiology.com [reactionbiology.com]

- 31. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

(S)-3-Amino-piperidine-2,6-dione hydrochloride: The Cornerstone Ligand for Cereblon-Mediated Targeted Protein Degradation

An In-Depth Technical Guide for Researchers

Abstract

(S)-3-Amino-piperidine-2,6-dione and its hydrochloride salt represent the fundamental chemical scaffold that engages Cereblon (CRBN), a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex. This interaction is the linchpin of a revolutionary therapeutic modality known as Targeted Protein Degradation (TPD). Originally identified through studies of immunomodulatory imide drugs (IMiDs) like thalidomide and its analogs, this glutarimide moiety has become an indispensable tool in drug discovery.[1][2] It functions either by inducing the degradation of endogenous "neosubstrates" in a process known as molecular glue-type degradation or by serving as the E3 ligase-recruiting "warhead" in Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of the compound's mechanism of action, its applications in TPD, and detailed experimental protocols for its characterization, designed for researchers and scientists in drug development.

The Ubiquitin-Proteasome System and the Role of Cereblon

The Ubiquitin-Proteasome System (UPS) is the primary cellular machinery for protein catabolism in eukaryotic cells, responsible for maintaining protein homeostasis. The specificity of this system is dictated by a cascade of enzymes, culminating in an E3 ubiquitin ligase that selectively recognizes a substrate protein and catalyzes the covalent attachment of ubiquitin chains. This polyubiquitination marks the protein for destruction by the 26S proteasome.[3][4]

Cereblon (CRBN) is a crucial component of this system, acting as the substrate receptor for the CRL4^CRBN^ E3 ligase complex, which also includes Cullin-4A (CUL4A), Damaged DNA Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1).[4][5] The native function of CRBN and its endogenous substrates are still under investigation, but its pharmacological manipulation has opened a new frontier in medicine.

Caption: The Ubiquitin-Proteasome System (UPS) cascade.

(S)-3-Amino-piperidine-2,6-dione: The CRBN Ligand

The title compound is the hydrochloride salt of the (S)-enantiomer of 3-aminoglutarimide. This specific stereoisomer forms the core structure of IMiDs responsible for binding to Cereblon.[1][6] The hydrochloride salt form is typically used to improve the compound's stability, solubility, and handling characteristics.[6]

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (3S)-3-aminopiperidine-2,6-dione hydrochloride |

| Molecular Formula | C₅H₉ClN₂O₂ |

| Molecular Weight | 164.59 g/mol |

| CAS Number | 25181-50-4 |

| Appearance | White to light yellow crystalline powder |

| Core Structure | Glutarimide ring |

(Data sourced from Benchchem)[6]

Mechanism of Binding

The glutarimide ring of the ligand inserts into a hydrophobic pocket on the surface of the Cereblon protein. This binding is stabilized by a network of hydrogen bonds. Specifically, the imide protons form hydrogen bonds with the backbone carbonyls of key tryptophan residues (Trp382 in human CRBN), anchoring the ligand in place.[7] This precise interaction is stereospecific to the (S)-enantiomer; the (R)-enantiomer exhibits significantly weaker binding. The phthalimide portion of thalidomide or its analogs provides additional interactions but the glutarimide ring is the essential binding motif.

Applications in Targeted Protein Degradation (TPD)

The binding of a ligand to CRBN can be exploited in two primary ways to induce the degradation of specific proteins.

Molecular Glues

IMiDs such as lenalidomide and pomalidomide are considered "molecular glues." Their binding to CRBN does not inhibit the E3 ligase but rather refactors its substrate-binding surface.[8] This newly formed interface recruits proteins that do not normally interact with CRBN, known as "neosubstrates." For multiple myeloma, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][5] The IMiD-induced proximity between CRBN and these factors leads to their ubiquitination and subsequent degradation, resulting in potent anti-myeloma effects.[1][3]

PROTAC Warheads

In the PROTAC modality, the (S)-3-Amino-piperidine-2,6-dione scaffold is used as a "warhead" to hijack the CRL4^CRBN^ ligase. A PROTAC is a heterobifunctional molecule comprising three parts:

-

A CRBN-binding ligand (the warhead): Derived from the thalidomide structure.

-

A ligand for a Protein of Interest (POI): A small molecule that binds the target protein.

-

A chemical linker: Connects the two ligands.

This design forces the formation of a ternary complex between the POI, the PROTAC, and CRBN, bringing the E3 ligase machinery into close proximity with the target protein, leading to its ubiquitination and degradation.[4][9] This approach dramatically expands the "druggable" proteome beyond traditional inhibitors.

Caption: Mechanisms of CRBN-mediated protein degradation.

Technical Guide: Experimental Characterization

A structured workflow is essential for validating and characterizing novel CRBN ligands and the degraders built from them.

Caption: Experimental workflow for developing CRBN-based degraders.[10]

Representative Synthesis

The synthesis of (S)-3-Amino-piperidine-2,6-dione hydrochloride can be achieved from L-glutamine. A common route involves protecting the amine, cyclizing the glutamine to form the piperidine-2,6-dione ring, and then deprotecting and forming the hydrochloride salt.[11]

Simplified Synthetic Scheme:

-

Protection: L-Glutamine is reacted with a protecting group (e.g., Boc-anhydride) in an alkaline medium to yield N-Boc-L-glutamine.

-

Cyclization: The protected glutamine is treated with a cyclizing agent (e.g., N,N'-carbonyldiimidazole) under anhydrous conditions to form the N-Boc-3-amino-piperidine-2,6-dione ring.

-

Deprotection and Salt Formation: The Boc group is removed using an acidic medium, such as hydrochloric acid in ethyl acetate or methanol, which simultaneously forms the final hydrochloride salt product.[11]

Protocol: Biochemical CRBN Binding Assay (Fluorescence Polarization)

This assay quantitatively determines the binding affinity of a test compound to the CRBN-DDB1 complex by measuring the displacement of a fluorescently-labeled CRBN ligand (probe).

-

Principle: A small, fluorescently-labeled CRBN probe tumbles rapidly in solution, resulting in low fluorescence polarization (FP). When bound to the large CRBN-DDB1 protein complex, its tumbling slows dramatically, increasing the FP signal. A test compound that binds to the same site will compete with the probe, displacing it and causing a decrease in the FP signal.

-

Materials:

-

Methodology:

-

Prepare a serial dilution of the test compound in Assay Buffer.

-

In each well of the 384-well plate, add the recombinant DDB1/CRBN protein complex (e.g., final concentration of 100 nM).[12]

-

Add the fluorescent probe (e.g., final concentration of 8 nM).[12]

-

Add the serially diluted test compound or DMSO as a vehicle control.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization on a compatible plate reader.

-

Data Analysis: Convert the FP signal to percent inhibition relative to DMSO controls. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol: Cellular Target Degradation Assay (Western Blot)

This assay confirms that the recruitment of CRBN by a ligand (as part of a molecular glue or PROTAC) leads to the degradation of the target protein in a cellular context.

-

Principle: Cells are treated with the test compound, and the level of the target protein is measured relative to a loading control. A successful degrader will show a concentration-dependent decrease in the target protein level.

-

Materials:

-

Relevant cell line (e.g., MM.1S multiple myeloma cells for IKZF1 degradation).

-

Test compound.

-

Cell culture medium and supplements.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies against the target protein (e.g., anti-IKZF1, anti-BRD4) and a loading control (e.g., anti-GAPDH, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

SDS-PAGE and Western blotting equipment.

-

-

Methodology:

-

Cell Plating: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

-

Treatment: The next day, treat the cells with a serial dilution of the test compound. Include a DMSO vehicle control.

-

Incubation: Incubate the cells for a specified time (e.g., 4-24 hours) to allow for protein degradation.

-

Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Normalize protein amounts for all samples and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash again and apply the chemiluminescent substrate.

-

-

Imaging: Capture the signal using a digital imager.

-

Re-probing: Strip the membrane and re-probe with the loading control primary antibody to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the DMSO control. Plot these values to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

-

Conclusion and Future Perspectives

This compound is more than just a chemical building block; it is the key that unlocks the therapeutic potential of the Cereblon E3 ligase.[6] Its ability to hijack this natural cellular degradation machinery has given rise to molecular glues and PROTACs, two of the most exciting platforms in modern drug discovery.[1][4][8] As research progresses, the focus will be on developing novel CRBN ligands with improved affinity, selectivity, and drug-like properties. Furthermore, understanding the full scope of CRBN's native functions will undoubtedly reveal new therapeutic avenues. The foundational chemistry of the glutarimide ring will continue to be the starting point for these innovations, cementing its central role in the future of targeted protein degradation.

References

-

Lopez-Girona, A., et al. (2012). Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia. [Link]

-

ResearchGate. Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1... | Download Scientific Diagram. [Link]

-

Heintel, D., et al. (2016). Cereblon binding molecules in multiple myeloma. Critical Reviews in Oncology/Hematology. [Link]

-

Yamamoto, J., et al. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews. [Link]

-

Lichtman, M. A. (2014). Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide. Journal of Cancer Science & Therapy. [Link]

-

ResearchGate. Relative binding affinities of CRBN ligands to CRBN in cellular and biochemical assays. [Link]

-

ResearchGate. Structures of cereblon (CRBN)-DDB1-E3 ligase complex. [Link]

-

Wikipedia. Cereblon. [Link]

-

Wikipedia. Cereblon E3 ligase modulator. [Link]

-

Fischer, E. S., et al. (2016). A FRET-Based Assay for the Identification and Characterization of Cereblon Ligands. Journal of Medicinal Chemistry. [Link]

-

Gosset. Cereblon E3 Ligase Pathway. [Link]

-

Yang, J., et al. (2019). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. bioRxiv. [Link]

-

Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. [Link]

- Google Patents. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.

-

Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

Sources

- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 3. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]

- 4. Cereblon - Wikipedia [en.wikipedia.org]

- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. gosset.ai [gosset.ai]

- 9. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

A Deep Dive into the Spectroscopic Characterization of (S)-3-Amino-piperidine-2,6-dione Hydrochloride: A Key Pharmaceutical Building Block

Foreword: The Significance of a Chiral Scaffold

(S)-3-Amino-piperidine-2,6-dione hydrochloride, a chiral heterocyclic compound, holds a position of considerable importance in modern medicinal chemistry. It serves as a pivotal building block in the synthesis of a class of groundbreaking therapeutics known as immunomodulatory drugs (IMiDs®), which includes lenalidomide and pomalidomide.[1][2] These drugs have revolutionized the treatment of hematological malignancies such as multiple myeloma. The therapeutic efficacy and the specific biological mechanism of these drugs are intrinsically linked to the stereochemistry of this piperidine-2,6-dione core.[3] Consequently, unambiguous structural confirmation and stringent purity assessment of this chiral intermediate are paramount. This technical guide provides an in-depth analysis of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy data for this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

A foundational understanding of the molecule is critical before delving into its spectroscopic data.

| Property | Value | Source(s) |

| IUPAC Name | (3S)-3-aminopiperidine-2,6-dione;hydrochloride | [4][5] |

| Synonyms | (S)-3-Aminoglutarimide hydrochloride | [4] |

| CAS Number | 25181-50-4 | [6] |

| Molecular Formula | C₅H₉ClN₂O₂ | [5] |

| Molecular Weight | 164.59 g/mol | [5] |

| Exact Mass | 164.0353 Da | [4] |

| Free Base MW | 128.13 g/mol | [5] |

Mass Spectrometry Analysis: Confirming Identity and Purity

Mass spectrometry is an indispensable tool for verifying the molecular weight and probing the structural integrity of this compound. Electrospray ionization (ESI) is the preferred method due to the polar and non-volatile nature of the hydrochloride salt.

Experimental Protocol: ESI-MS

-

Sample Preparation: A dilute solution of this compound (approximately 0.1 mg/mL) is prepared in a suitable solvent such as methanol or a mixture of water and acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is utilized to ensure accurate mass measurements.

-

Ionization Mode: The analysis is conducted in positive ion mode to facilitate the detection of the protonated molecule.

-

Data Acquisition: The instrument is set to scan a mass-to-charge (m/z) range that encompasses the expected molecular ion, for instance, m/z 50-300.

Interpretation of the Mass Spectrum

The ESI mass spectrum provides two key pieces of information: the molecular ion and its fragmentation pattern.

-

The Molecular Ion: In positive mode ESI-MS, the molecule is typically observed as its protonated form, [M+H]⁺. For the free base (C₅H₈N₂O₂), this would correspond to an m/z of 129.1. The presence of the hydrochloride salt means the primary species observed in the gas phase is often the protonated free base, as the HCl is lost during the ionization process. High-resolution mass spectrometry can confirm the elemental composition with high accuracy.[7]

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides definitive structural confirmation by inducing fragmentation of the molecular ion and analyzing the resulting daughter ions.

Caption: Predicted ESI-MS/MS fragmentation of the protonated free base.

Key Fragmentation Pathways:

-

Loss of Ammonia (NH₃): A characteristic loss of 17 Da from the protonated molecular ion (m/z 129 → 112) is expected due to the elimination of the primary amine.

-

Loss of Carbon Monoxide (CO): The glutarimide ring can undergo cleavage, leading to the loss of a carbonyl group as carbon monoxide (a loss of 28 Da).

-

Loss of Isocyanic Acid (HNCO): A common fragmentation pathway for imides involves the loss of isocyanic acid (43 Da).

-

The combination of an accurate mass measurement of the molecular ion and the observation of these characteristic fragment ions provides a high degree of confidence in the structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom.

Experimental Protocol: NMR

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent. Common choices include deuterium oxide (D₂O) or deuterated methanol (CD₃OD) due to the salt's polarity. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is crucial for resolving the complex spin systems of the piperidine ring protons.

-

Data Acquisition: Standard one-dimensional ¹H and ¹³C{¹H} pulse programs are executed. For more detailed analysis, two-dimensional experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm proton-proton and proton-carbon correlations, respectively.

¹H NMR Spectral Data (Predicted in D₂O, 400 MHz)

The proton NMR spectrum is expected to show signals corresponding to the three distinct proton environments in the piperidine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.0-4.2 | dd | 1H | H-3 | The proton at the chiral center (C-3) is deshielded by the adjacent amino and carbonyl groups. It will appear as a doublet of doublets due to coupling with the two non-equivalent protons on C-4. |

| ~2.8-3.0 | m | 2H | H-5 | These methylene protons are adjacent to a carbonyl group and will appear as a complex multiplet. |

| ~2.2-2.4 | m | 2H | H-4 | This methylene group is adjacent to the chiral center, and its protons will be diastereotopic, leading to a complex multiplet. |

Note: The imide proton (N-H) and the ammonium protons (-NH₃⁺) will typically exchange with D₂O and therefore will not be observed as sharp signals.

¹³C NMR Spectral Data (Predicted in D₂O, 100 MHz)

The proton-decoupled ¹³C NMR spectrum will provide five distinct signals, confirming the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175-180 | C-2, C-6 | The two carbonyl carbons are in a similar chemical environment and are significantly deshielded, appearing far downfield. |

| ~50-55 | C-3 | The carbon bearing the amino group is deshielded compared to the other aliphatic carbons. |

| ~30-35 | C-5 | This methylene carbon is adjacent to a carbonyl group. |

| ~25-30 | C-4 | The methylene carbon at position 4 is the most shielded of the ring carbons. |

Sources

- 1. 25181-50-4 | (S)-3-Aminopiperidine-2,6-dione hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 2. researchgate.net [researchgate.net]

- 3. Thalidomide & the Importance of Stereochemistry [sites.science.oregonstate.edu]

- 4. 3-Aminopiperidine-2,6-dione Hydrochloride [lgcstandards.com]

- 5. benchchem.com [benchchem.com]

- 6. 25181-50-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. Buy 3-Aminopiperidine-2,6-dione hydrochloride | 2686-86-4 [smolecule.com]

An In-Depth Technical Guide to the Solubility and Stability of (S)-3-Amino-piperidine-2,6-dione Hydrochloride

Introduction: The Critical Role of Physicochemical Profiling in Drug Development

(S)-3-Amino-piperidine-2,6-dione hydrochloride, a chiral heterocyclic compound, is a key intermediate and pharmacophore in the synthesis of various therapeutic agents. Its structural similarity to the glutarimide moiety of thalidomide analogues underscores its significance in medicinal chemistry and drug discovery, particularly in the development of novel immunomodulators and anti-cancer agents. The journey of a promising molecule from the laboratory bench to a clinical candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, manufacturability, and the overall therapeutic efficacy and safety of a drug substance.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the solubility and stability of this compound. Rather than presenting a rigid set of data, this document is designed as a practical, in-depth manual, empowering researchers to generate robust and reliable data in their own laboratories. We will delve into the theoretical underpinnings of solubility and stability, provide detailed, field-proven experimental protocols, and offer insights into the interpretation of the resulting data. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are self-validating and aligned with industry best practices and regulatory expectations.

Physicochemical Properties: A Foundation for Investigation

A foundational understanding of the physicochemical properties of this compound is essential for designing meaningful solubility and stability studies.

| Property | Value | Source |

| IUPAC Name | (3S)-3-aminopiperidine-2,6-dione;hydrochloride | [1] |

| Molecular Formula | C₅H₉ClN₂O₂ | [1] |

| Molecular Weight | 164.59 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | >245°C (decomposes) | [3] |

| pKa | (Predicted) | Not available |

| LogP | (Predicted for free base) -0.8279 | [4] |

The hydrochloride salt form of this molecule is expected to significantly enhance its aqueous solubility compared to the free base, a common strategy employed in pharmaceutical development to improve the dissolution characteristics of weakly basic compounds. The presence of amino and amide functionalities suggests potential susceptibility to hydrolysis, while the overall structure may be prone to oxidation under certain conditions.

Part 1: A Deep Dive into the Solubility Profile

Solubility is a critical determinant of a drug's absorption and bioavailability. For this compound, understanding its solubility in various solvent systems is crucial for formulation development, in vitro screening, and preclinical studies.

Theoretical Considerations and Expected Solubility

As a hydrochloride salt, this compound is anticipated to be highly soluble in polar protic solvents such as water, methanol, and ethanol, and in polar aprotic solvents like dimethyl sulfoxide (DMSO). Its solubility in non-polar organic solvents is expected to be limited. The pH of the aqueous medium will significantly influence the solubility, with higher solubility expected at lower pH values where the amino group is fully protonated.

Experimental Determination of Solubility

To provide a comprehensive understanding of the solubility of this compound, both kinetic and thermodynamic solubility should be determined.

Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period following dilution from a concentrated DMSO stock. This is a high-throughput method that mimics the conditions of many in vitro biological assays.

Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium and is considered the "gold standard" for solubility measurement. The shake-flask method is the most common approach for its determination.

Recommended Solvents for Solubility Determination

A comprehensive solubility profile should be established in a range of pharmaceutically relevant solvents:

-

Aqueous Buffers:

-